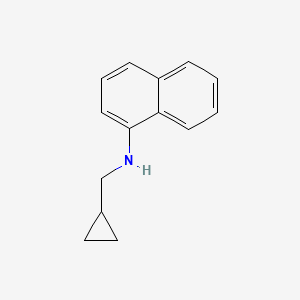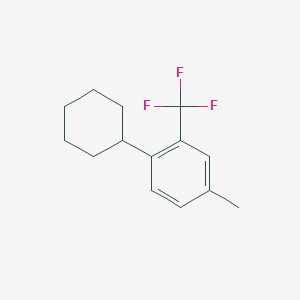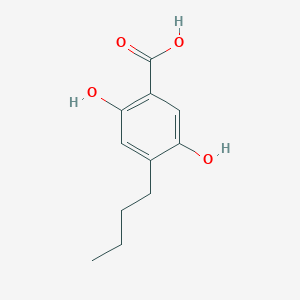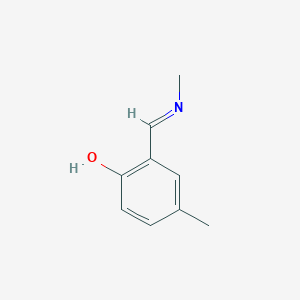![molecular formula C9H14O B13967319 3-Ethylbicyclo[2.2.1]heptan-2-one CAS No. 54345-87-8](/img/structure/B13967319.png)
3-Ethylbicyclo[2.2.1]heptan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethylbicyclo[221]heptan-2-one is a bicyclic ketone with the molecular formula C9H14O It is a derivative of norbornanone, characterized by the presence of an ethyl group at the third position of the bicyclo[221]heptane ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylbicyclo[2.2.1]heptan-2-one typically involves the alkylation of norbornanone derivatives. One common method is the reaction of norcamphor (bicyclo[2.2.1]heptan-2-one) with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
3-Ethylbicyclo[2.2.1]heptan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethyl group or other substituents on the bicyclic ring can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学研究应用
3-Ethylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, fragrances, and other industrial products.
作用机制
The mechanism of action of 3-Ethylbicyclo[2.2.1]heptan-2-one depends on its specific application and the molecular targets involved. In general, the compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets can vary based on the derivative and the context of its use.
相似化合物的比较
Similar Compounds
Norcamphor (Bicyclo[2.2.1]heptan-2-one): The parent compound without the ethyl group.
3,3-Dimethylbicyclo[2.2.1]heptan-2-one: A similar compound with two methyl groups at the third position.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: Another derivative with three methyl groups.
Uniqueness
3-Ethylbicyclo[2.2.1]heptan-2-one is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This structural variation can lead to different biological activities and applications compared to its analogs .
属性
CAS 编号 |
54345-87-8 |
|---|---|
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC 名称 |
3-ethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C9H14O/c1-2-8-6-3-4-7(5-6)9(8)10/h6-8H,2-5H2,1H3 |
InChI 键 |
VFEKLKVQRNGGJG-UHFFFAOYSA-N |
规范 SMILES |
CCC1C2CCC(C2)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


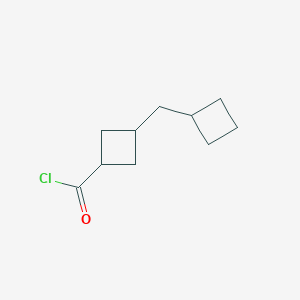
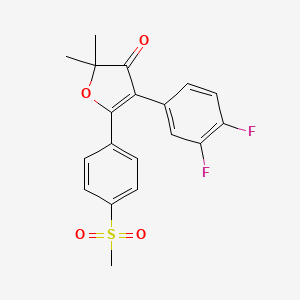
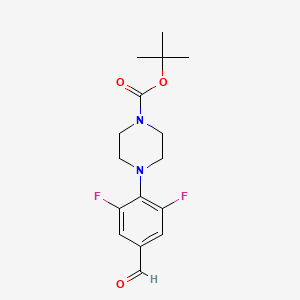


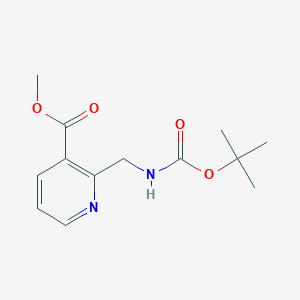

![2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13967278.png)
